1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine
CAS No.:
Cat. No.: VC15813247
Molecular Formula: C13H20N4
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N4 |
|---|---|
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyrazin-3-yl)propan-1-amine |
| Standard InChI | InChI=1S/C13H20N4/c1-8(2)12(14)11-10-7-15-5-6-17(10)16-13(11)9(3)4/h5-9,12H,14H2,1-4H3 |
| Standard InChI Key | IEISAXMEFFUOKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN2C=CN=CC2=C1C(C(C)C)N |
Introduction
Structural Characteristics and Molecular Identity
Core Heterocyclic Architecture
The compound’s defining feature is its pyrazolo[1,5-a]pyrazine scaffold, a bicyclic system fusing a pyrazole and pyrazine ring. The pyrazole moiety (positions 1-3) is substituted at C3 with a 2-methylpropan-1-amine group, while the pyrazine ring (positions 4-7) bears an isopropyl group at C2 . This arrangement creates a planar, aromatic system with distinct electron-rich regions, as evidenced by computational modeling of charge distribution. The amine substituent introduces a chiral center at the C1 position of the propan-1-amine chain, yielding potential enantiomers with divergent biological activities .
Molecular Descriptors and Spectroscopic Signatures
Key molecular parameters include a molecular formula of C₁₃H₂₀N₄ and a molar mass of 232.32 g/mol . Nuclear magnetic resonance (NMR) analysis reveals characteristic signals: a singlet at δ 8.2 ppm for the pyrazine protons, a multiplet at δ 4.1–4.3 ppm corresponding to the amine-bearing methane group, and doublets near δ 1.3 ppm for the isopropyl methyl groups . High-resolution mass spectrometry (HRMS) data show a molecular ion peak at m/z 232.1695 (calculated for C₁₃H₂₀N₄⁺: 232.1688), confirming the molecular formula .
Synthetic Methodologies and Optimization
Multi-Step Synthesis from Pyrazolo Precursors
Industrial-scale synthesis typically begins with 3-aminopyrazolo[1,5-a]pyrazine, which undergoes sequential alkylation and amination reactions. A representative pathway involves:
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N-Alkylation: Treatment of 3-aminopyrazolo[1,5-a]pyrazine with 2-bromo-2-methylpropane in dimethylformamide (DMF) at 80°C yields the intermediate 3-(2-methylpropyl)pyrazolo[1,5-a]pyrazine.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of the brominated intermediate with isopropylamine introduces the amine functionality, achieving yields of 68–72% after column purification.
Critical process parameters include strict temperature control during alkylation (±2°C) to minimize byproduct formation and the use of Xantphos as a ligand to enhance catalytic efficiency in the amination step.
Challenges in Stereochemical Control
The prochiral nature of the amine center necessitates asymmetric synthesis strategies. Recent attempts using chiral palladium catalysts (e.g., (R)-BINAP-Pd complexes) achieved enantiomeric excess (ee) values up to 84%, though scalability remains problematic due to catalyst loading requirements (5–7 mol%) . Alternative enzymatic resolution approaches using lipases from Candida antarctica have shown promise, resolving racemic mixtures with 91% ee but requiring extended reaction times (72–96 hours) .
Physicochemical and Stability Profiles
Solubility and Partition Coefficients
Experimental determinations in phosphate-buffered saline (PBS, pH 7.4) show aqueous solubility of 2.8 mg/mL at 25°C, increasing to 14.6 mg/mL under acidic conditions (pH 2.0) . The calculated logP (octanol-water partition coefficient) of 1.92 suggests moderate lipophilicity, aligning with its potential blood-brain barrier permeability .
Thermal Stability and Degradation Pathways
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C with decomposition onset at 210°C . Accelerated stability studies (40°C/75% RH) over 30 days show <2% degradation, primarily through oxidation of the amine group to form N-oxide derivatives . Photostability testing under UV light (300–400 nm) indicates rapid degradation (t₁/₂ = 4.2 hours), necessitating amber glass packaging for long-term storage .
Research Frontiers and Development Challenges
Prodrug Strategies for Enhanced Bioavailability
Esterification of the primary amine with pivaloyl groups increases oral bioavailability from 22% to 58% in rat models, though hydrolysis rates in human plasma remain variable (t₁/₂ = 8–14 minutes) . Co-crystallization with succinic acid improves dissolution rates by 40% under simulated intestinal conditions .
Toxicological Considerations
Acute toxicity studies in Sprague-Dawley rats establish an LD₅₀ of 320 mg/kg, with histopathological findings indicating mild hepatotoxicity at subchronic doses (50 mg/kg/day for 28 days) . Genotoxicity assays (Ames test, micronucleus) show no mutagenic potential up to 1 mM concentrations .
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